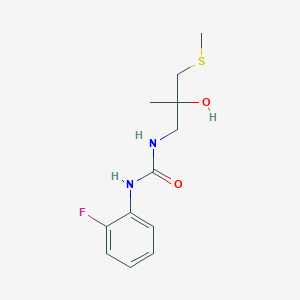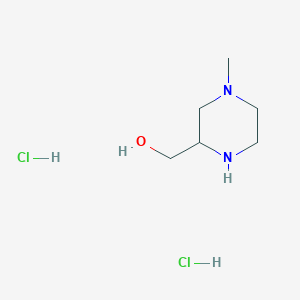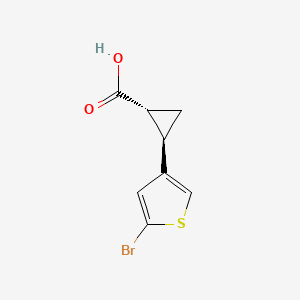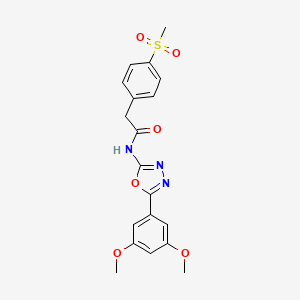
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, also known as FMPU, is a urea derivative that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
Fluorescent Dyes Synthesis
The Boranil fluorophore, bearing a nitro-phenyl group, has been selectively reduced and converted into various derivatives, including urea, demonstrating its application in creating fluorescent dyes. Such dyes have been used in labeling experiments, showing strong luminescence, indicating potential use in biochemical assays and imaging applications (Frath et al., 2012).
Hydroxyl Group Quantification in Polymers
A method involving the use of 4-fluorophenyl isocyanate for the in situ derivatization of hydroxyl groups in polymers has been developed. This method, leveraging 19F NMR spectroscopy, offers a reliable way to characterize hydroxyl functional groups, suggesting its utility in polymer science and engineering (Moghimi et al., 2013).
Heterocyclic Fluorophosphoranes Synthesis
The synthesis of heterocyclic fluorophosphoranes via the cleavage of silicon-nitrogen bonds in urea derivatives has been described. These compounds have potential applications in the development of new materials and chemical synthesis methodologies (Dunmur & Schmutzler, 1971).
Soluble Epoxide Hydrolase (sEH) Inhibitors
2-Fluorophenyl isocyanate reacted with adamantanamines to produce N,N'-disubstituted ureas, which are potent sEH inhibitors. The introduction of a fluorine atom significantly increased the sEH inhibitory activity, illustrating the compound's potential in therapeutic applications (Burmistrov & Butov, 2018).
Antipathogenic Properties
Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against bacterial strains capable of biofilm formation. These findings suggest a path toward the development of new antimicrobial agents with specific activity against challenging bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMSYUIYABSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)









![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)
![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)
![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)